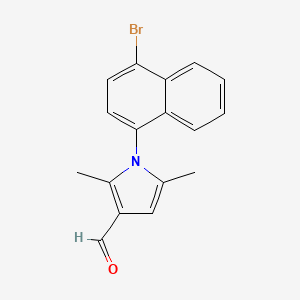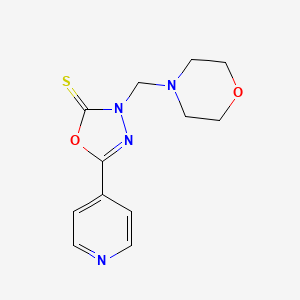
3-(MORPHOLINOMETHYL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(MORPHOLINOMETHYL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE is a heterocyclic compound that contains a morpholine group, a pyridyl group, and an oxadiazole-thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(MORPHOLINOMETHYL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE typically involves the reaction of a pyridyl-substituted hydrazine with carbon disulfide and formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the oxadiazole-thione ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(MORPHOLINOMETHYL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The morpholine and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine or pyridyl rings.
Scientific Research Applications
3-(MORPHOLINOMETHYL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of novel materials with unique electronic and photophysical properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(MORPHOLINOMETHYL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit key enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Pyridonyl Derivatives: Compounds containing the 4-pyridonyl group, such as 4-pyridonyl-1,8-naphthalimide, exhibit similar electronic properties and can be used in photophysical applications.
Oxadiazole Derivatives: Other oxadiazole derivatives, such as 2,5-diphenyl-1,3,4-oxadiazole, are also used in materials science and medicinal chemistry.
Uniqueness
3-(MORPHOLINOMETHYL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE is unique due to its combination of a morpholine group, a pyridyl group, and an oxadiazole-thione moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c19-12-16(9-15-5-7-17-8-6-15)14-11(18-12)10-1-3-13-4-2-10/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPNGUYKODAHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=S)OC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
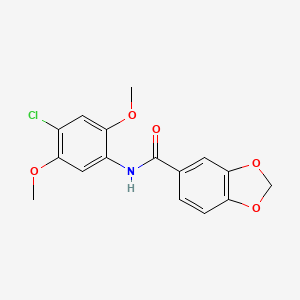
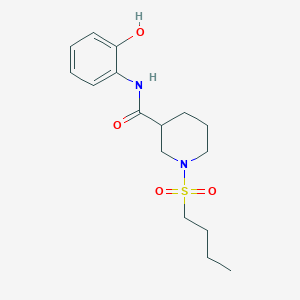
![N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide](/img/structure/B5554291.png)
![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)
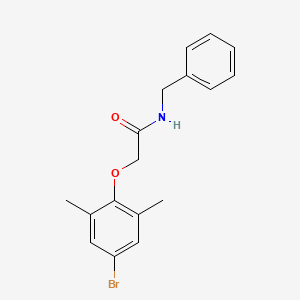

![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)
![3-[2-(Azepan-1-yl)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)
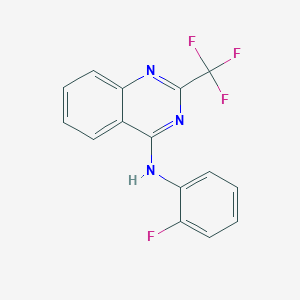
![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)
![2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide](/img/structure/B5554337.png)
![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)
